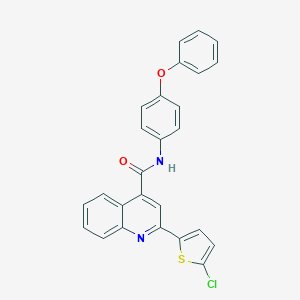![molecular formula C17H20N4O5S B334962 ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B334962.png)
ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring, a thiophene ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
Acetylation: The acetyl group is introduced via acetylation reactions, typically using acetic anhydride or acetyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Esterification: The final esterification step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and acetyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Amino derivatives of the compound.
Substitution: Substituted esters, amides, or thiol derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anti-cancer agent.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole and thiophene rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Similar structure but lacks the thiophene ring.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains a pyrazole ring but different substituents and functional groups.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a pyrazole ring and thiadiazole ring.
Uniqueness
Ethyl 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a pyrazole ring, a thiophene ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C17H20N4O5S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N4O5S/c1-4-26-17(23)14-11-6-5-7-12(11)27-16(14)18-13(22)8-20-10(3)15(21(24)25)9(2)19-20/h4-8H2,1-3H3,(H,18,22) |
Clave InChI |
SGBKJPSDTLEBBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


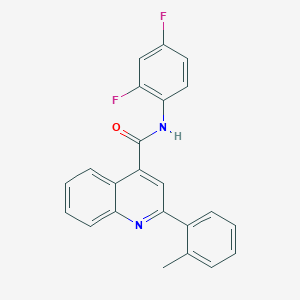
![Isopropyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334882.png)
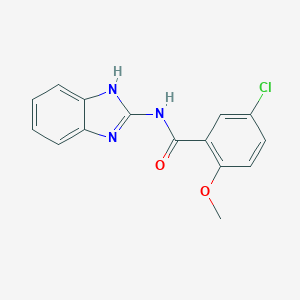
![2,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B334886.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]octanamide](/img/structure/B334887.png)
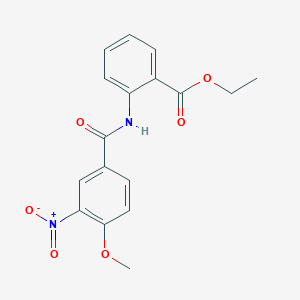

![2-{[(4-Chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B334892.png)
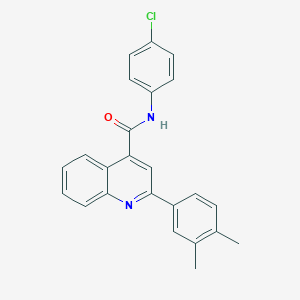
![Ethyl 5-[(diethylamino)carbonyl]-2-[(4-isopropylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B334895.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B334896.png)

![2-(4-methoxyphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B334899.png)
